Product packaging for 5-(2,4-Dimethylphenyl)-2-fluorophenol(Cat. No.:CAS No. 1261963-87-4)

5-(2,4-Dimethylphenyl)-2-fluorophenol

Cat. No.: B6373033
CAS No.: 1261963-87-4
M. Wt: 216.25 g/mol
InChI Key: TVSAJTYYYWADRV-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Substituted Fluorophenols

Substituted fluorophenols are a class of organic compounds that have garnered considerable attention in various fields of chemistry. The introduction of a fluorine atom onto a phenol (B47542) ring can significantly alter the compound's properties. For instance, 2-fluorophenol (B130384) is a liquid at room temperature and is more acidic than phenol due to the electron-withdrawing nature of the fluorine atom. researchgate.net It is a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. researchgate.net Similarly, 4-fluorophenol (B42351) is a solid and serves as a key intermediate in the production of pharmaceuticals and liquid crystals. google.comsynquestlabs.com The position of the fluorine atom, as well as other substituents on the phenol ring, plays a crucial role in determining the molecule's reactivity and potential applications. researchgate.netsynquestlabs.com

Significance of Aryl Fluorides and Dimethylphenyl Moieties in Molecular Design

The presence of an aryl fluoride (B91410) moiety in a molecule is of great importance in medicinal chemistry. The carbon-fluorine bond is the strongest single bond to carbon, which often imparts metabolic stability to a drug molecule by blocking sites susceptible to metabolism. mdpi.com This can lead to improved pharmacokinetic profiles. Fluorine's high electronegativity can also influence a molecule's acidity, basicity, and binding interactions with biological targets. asm.org The introduction of fluorine is a widely used strategy in drug design, with a significant percentage of FDA-approved drugs containing at least one fluorine atom. researchgate.net

The dimethylphenyl moiety is another structural feature commonly found in biologically active compounds. The two methyl groups can provide steric bulk, influencing the molecule's conformation and its fit into a protein's binding pocket. This can lead to enhanced potency and selectivity. Furthermore, the lipophilicity imparted by the dimethylphenyl group can affect a molecule's ability to cross cell membranes. For example, the N-(3,4-dimethylphenyl) group is a component of a potent dual inhibitor of MDM2 and XIAP, two proteins implicated in cancer. researchgate.net

Rationale for Dedicated Academic Investigation of the Compound

Given the established significance of its constituent parts, a dedicated academic investigation of 5-(2,4-Dimethylphenyl)-2-fluorophenol is well-justified. The combination of the 2-fluorophenol's electronic properties with the steric and lipophilic characteristics of the 2,4-dimethylphenyl group could result in a molecule with novel biological activities. Research into this compound could explore its potential as a lead structure in drug discovery, a building block for more complex molecules, or a new material with unique properties. The lack of existing data presents a clear opportunity for original research to fill this knowledge gap.

Overview of Research Domains and Prospective Contributions

A comprehensive investigation of this compound would likely encompass several research domains. The initial focus would be on developing a robust and efficient synthetic route to the compound. Subsequent research would involve the thorough characterization of its physicochemical properties, including its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS).

Once the compound is synthesized and characterized, its potential biological activities could be explored. This might include screening for anticancer, antimicrobial, or anti-inflammatory properties, given the known activities of related compounds. Furthermore, its potential as an intermediate for the synthesis of other novel compounds could be investigated. The prospective contributions of such research would be the expansion of chemical space with a new, well-characterized molecule and the potential discovery of a new lead compound for therapeutic or material science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13FO B6373033 5-(2,4-Dimethylphenyl)-2-fluorophenol CAS No. 1261963-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-3-5-12(10(2)7-9)11-4-6-13(15)14(16)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSAJTYYYWADRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684130
Record name 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-87-4
Record name 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Approaches for the Synthesis of 5-(2,4-Dimethylphenyl)-2-fluorophenol

The construction of the this compound scaffold relies heavily on strategic bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. numberanalytics.com This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for its efficiency and selectivity in creating biaryl linkages. numberanalytics.com

Multi-step Synthetic Pathways and Reaction Schemes

The synthesis of this compound is inherently a multi-step process that requires careful planning of the reaction sequence to ensure the correct placement of substituents. azom.comlumenlearning.com A logical and common synthetic route involves the coupling of two key precursors: a halogenated 2-fluorophenol (B130384) derivative and (2,4-Dimethylphenyl)boronic acid.

A plausible reaction scheme is outlined below:

Step 1: Synthesis of a suitable 2-fluorophenol precursor. A common starting material is a commercially available brominated 2-fluorophenol, such as 2-bromo-5-fluorophenol (B114175) or 3-bromo-5-fluorophenol. chemimpex.comossila.com

Step 2: Synthesis of the boronic acid partner. (2,4-Dimethylphenyl)boronic acid is a readily available reagent. biosynth.comchemimpex.comfujifilm.com Its synthesis typically involves the reaction of a Grignard reagent, formed from 1-bromo-2,4-dimethylbenzene, with a trialkyl borate (B1201080) followed by hydrolysis. chemicalbook.com

Step 3: Suzuki-Miyaura Cross-Coupling. The final and most critical step is the palladium-catalyzed cross-coupling of the halogenated 2-fluorophenol with (2,4-dimethylphenyl)boronic acid to form the desired biaryl structure. numberanalytics.com

The order of these steps is crucial for the successful synthesis and to avoid unwanted side reactions. lumenlearning.com

Catalytic Systems and Ligand Optimization in Cross-Coupling Reactions

The success of the Suzuki-Miyaura coupling hinges on the selection of an appropriate catalytic system, which consists of a palladium source and a supporting ligand. youtube.com While early iterations of the Suzuki reaction utilized simple palladium catalysts, significant advancements have been made in developing sophisticated ligands that enhance catalytic activity, stability, and selectivity. youtube.comsemanticscholar.org

For the synthesis of a sterically hindered biaryl like this compound, the choice of ligand is particularly important. beilstein-journals.org Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and S-Phos families, are often employed to facilitate the challenging reductive elimination step and to stabilize the active palladium(0) species. beilstein-journals.orgcolab.ws The optimization of the ligand can have a profound impact on the reaction yield and can be systematically explored through screening various commercially available ligands. sigmaaldrich.com

Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

Catalyst/Precatalyst Ligand Typical Application
Pd(PPh₃)₄ Triphenylphosphine General purpose, less effective for hindered substrates. semanticscholar.org
Pd₂(dba)₃ Tris(dibenzylideneacetone)dipalladium(0) Common Pd(0) source, used with various ligands. beilstein-journals.org
Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride Effective for a range of substrates. semanticscholar.org
Buchwald Ligands (e.g., S-Phos, XPhos) Biaryl phosphines Highly effective for sterically demanding couplings. beilstein-journals.orgcolab.ws
PEPPSI-type complexes N-heterocyclic carbene (NHC) ligands Robust and active catalysts for challenging couplings. mdpi.com

This table provides a general overview and the optimal choice depends on the specific substrates and reaction conditions.

Investigation of Reaction Conditions: Solvent Effects, Temperature, and Pressure

The optimization of reaction conditions is a critical aspect of developing an efficient synthetic protocol. numberanalytics.com Key parameters that significantly influence the outcome of the Suzuki-Miyaura coupling include the choice of solvent, reaction temperature, and in some cases, pressure. numberanalytics.com

Temperature: Temperature is a crucial parameter that directly impacts the reaction kinetics. numberanalytics.comresearchgate.net Generally, increasing the temperature accelerates the reaction rate. numberanalytics.com However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. numberanalytics.com For the synthesis of sterically hindered biaryls, a moderate temperature, often in the range of 50-100 °C, is typically employed to balance reaction speed and selectivity. beilstein-journals.orgresearchgate.net

Pressure: While most Suzuki-Miyaura reactions are conducted at atmospheric pressure, in certain cases, particularly when dealing with volatile reactants or when trying to enhance reaction rates, the application of pressure can be beneficial. numberanalytics.com However, for the synthesis of this compound, standard atmospheric pressure is generally sufficient.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into modern synthetic organic chemistry to minimize environmental impact and enhance sustainability. youtube.comyoutube.comyoutube.com The synthesis of this compound can be designed with these principles in mind.

Key green chemistry considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. youtube.com The Suzuki-Miyaura coupling generally has a good atom economy.

Use of Safer Solvents: Employing less hazardous solvents, such as water or ethanol, instead of traditional volatile organic compounds (VOCs). wordpress.comskpharmteco.com

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. youtube.com The palladium-catalyzed Suzuki-Miyaura reaction is a prime example of this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. youtube.com

Use of Renewable Feedstocks: While not directly applicable to this specific synthesis, it is a broader principle of green chemistry. youtube.com

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target molecule is contingent on the efficient preparation of its key building blocks.

Fluorination Methodologies (e.g., utilizing N-fluoropyridinium salts)

The introduction of the fluorine atom onto the phenolic ring is a critical step. While there are various fluorination methods, the use of electrophilic fluorinating agents has proven to be highly effective for the fluorination of electron-rich aromatic compounds like phenols. wikipedia.orgnih.gov

N-fluoropyridinium salts are a class of powerful and versatile electrophilic fluorinating reagents. nih.govacs.org These reagents offer several advantages, including their stability, ease of handling, and the ability to perform fluorinations under mild conditions with high yields and selectivity. nih.gov The reactivity of N-fluoropyridinium salts can be tuned by modifying the substituents on the pyridine (B92270) ring. acs.orgresearchgate.net For the ortho-fluorination of a phenol (B47542), specific N-fluoropyridinium salts have demonstrated excellent selectivity, which can be attributed to hydrogen bonding interactions between the reagent and the hydroxyl group of the phenol. nih.gov

Table 2: Common Electrophilic Fluorinating Agents

Reagent Abbreviation Characteristics
N-Fluorobenzenesulfonimide NFSI A widely used, effective fluorinating agent. wikipedia.org
Selectfluor® F-TEDA-BF₄ A highly reactive and versatile fluorinating agent. wikipedia.org
N-Fluoropyridinium triflate A powerful fluorinating agent with tunable reactivity. nih.gov
N-fluoro-o-benzenedisulfonimide NFOBS An effective electrophilic fluorinating reagent. wikipedia.org

This table presents a selection of common reagents, and the choice depends on the specific substrate and desired outcome.

Construction of Substituted Phenyl Moieties

The principal method for constructing the biaryl core of this compound is the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.govcardiff.ac.uk This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds. nih.gov The reaction typically involves the coupling of an aryl halide or pseudo-halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govcardiff.ac.uk

For the synthesis of this compound, the reaction would involve coupling 2,4-dimethylphenylboronic acid with a suitably substituted 2-fluorophenol derivative, such as 5-bromo-2-fluorophenol (B123259) or 5-iodo-2-fluorophenol. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Key Components of the Suzuki-Miyaura Reaction:

Palladium Catalyst: Complexes such as Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(PPh₃)₂ are commonly used. cardiff.ac.uk The choice of catalyst can be influenced by the reactivity of the coupling partners.

Ligands: Electron-rich and sterically demanding phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

Base: A base, such as Na₂CO₃, K₂CO₃, or K₃PO₄, is required to activate the boronic acid.

Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution is typically used. Recent advancements have also explored the use of water as an eco-friendly solvent. cardiff.ac.uk

The following table outlines a generalized Suzuki-Miyaura coupling approach for this synthesis.

Reactant 1Reactant 2Catalyst SystemBaseSolventProduct
5-Bromo-2-fluorophenol2,4-Dimethylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterThis compound
5-Iodo-2-fluorophenol2,4-Dimethylphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/WaterThis compound

Preparation of Phenolic Starting Materials

The synthesis of the required phenolic starting materials, such as 5-halo-2-fluorophenols, is a critical preliminary step. These precursors can be prepared through various multi-step synthetic routes.

One common approach begins with a commercially available fluorophenol, such as 4-fluorophenol (B42351). chemicalbook.com Electrophilic aromatic substitution reactions can then be used to introduce a halogen at the desired position. For instance, bromination of a protected 2-fluorophenol can yield the 5-bromo derivative.

Alternatively, synthesis can start from more fundamental building blocks. For example, 2-fluoro-5-methylphenol (B1295812) can be synthesized from m-cresol. guidechem.com Diazotization of an appropriately substituted aniline, followed by a Sandmeyer or similar reaction, can also be employed to introduce the required functionalities. A novel method for preparing ortho-fluorophenols regioselectively involves the treatment of α-diazocyclohexenones with electrophilic fluorine sources. nih.gov

Derivatization Strategies for Functionalization and Analytical Utility

Derivatization of the parent molecule is essential for both analytical detection and for conducting structure-activity relationship (SAR) studies. These modifications target the reactive phenolic hydroxyl group or the aromatic rings.

Chemical Modification for Spectroscopic and Chromatographic Analysis

For analytical purposes, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often necessary to improve volatility, thermal stability, and detector response. jfda-online.comnih.gov

Silylation: This is a common derivatization technique for phenols prior to GC-MS analysis. univ-lyon1.frnih.gov Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. univ-lyon1.frnih.gov This transformation reduces the polarity of the molecule, making it more volatile and less likely to adsorb onto the GC column. nih.gov

Acylation: Reagents such as perfluoroacid anhydrides (e.g., trifluoroacetic anhydride) or 4-nitrobenzoyl chloride can be used to form ester derivatives. scirp.orggcms.cz These derivatives often exhibit enhanced detectability by electron capture detection (ECD) in GC or UV detection in HPLC. scirp.orgoup.com

Fluorigenic Labelling: For highly sensitive fluorescence detection in HPLC, fluorigenic agents like dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) are employed. oup.comoup.com The reaction of dansyl chloride with the phenolic hydroxyl group produces a highly fluorescent derivative, enabling trace-level analysis. oup.comoup.com

The table below summarizes common derivatization methods for phenolic compounds.

Derivatization MethodReagentPurposeAnalytical Technique
SilylationBSTFA + 1% TMCSIncrease volatility, thermal stabilityGC-MS
Acylation4-Nitrobenzoyl ChlorideImprove UV detectionHPLC-UV
Fluorigenic LabellingDansyl ChlorideEnhance sensitivity and specificityHPLC-Fluorescence
AlkylationPentafluorobenzyl bromide (PFBBr)Improve ECD sensitivityGC-ECD

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

To explore how changes in the molecular structure affect its biological activity, various functional groups can be introduced. youtube.com This process is central to medicinal chemistry for optimizing a "hit" compound into a "lead" compound with improved efficacy and reduced side effects. youtube.com For this compound, modifications can be made to the hydroxyl group or the aromatic rings.

Etherification/Esterification: The phenolic hydroxyl group is a prime site for modification. Converting it to an ether or an ester can significantly alter the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability.

Ring Substitution: Introducing substituents such as alkyl, halogen, nitro, or amino groups onto either of the phenyl rings can probe the electronic and steric requirements for activity. nih.gov Quantitative structure-activity relationship (QSAR) studies have shown that the antioxidant activities of phenols are governed by factors like the number and position of hydroxyl groups and other substituents. nih.gov

These systematic modifications allow researchers to build a comprehensive understanding of the pharmacophore—the essential features required for biological activity. nih.govresearchgate.net

Site-Selective Functionalization of the Phenol Ring

Achieving regioselectivity in the functionalization of an already substituted phenol is a significant synthetic challenge due to the directing effects of existing substituents. rsc.orgresearchgate.net The hydroxyl and fluorine groups on the phenolic ring of this compound exert strong electronic influences, making site-selective reactions complex but achievable with modern synthetic methods.

Directed Ortho-Metalation (DoM): This is a powerful strategy for achieving ortho-selective functionalization. wikipedia.orgorganic-chemistry.org The phenolic hydroxyl group can act as a directed metalation group (DMG), coordinating to a strong base like n-butyllithium. baranlab.org This interaction facilitates the deprotonation of the ring at the ortho position (C6), creating a lithiated intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with various electrophiles to introduce a new functional group exclusively at the C6 position. The fluorine at C2 may also influence the regioselectivity of this process.

Palladium-Catalyzed C-H Functionalization: Recent advances have enabled the direct, site-selective functionalization of phenol C-H bonds. researchgate.net Depending on the catalyst and directing group used, it is possible to target specific positions on the ring. For instance, palladium catalysts with specific ligands can promote ortho-selective alkylation or arylation. researchgate.netacs.org

Gold-Catalyzed Reactions: Gold catalysts have been shown to promote the site-selective C-H bond functionalization of phenols with diazo compounds, providing another route to introduce new carbon-carbon bonds with high regiocontrol. acs.orgrsc.org

These advanced methods provide chemists with the tools to precisely modify the structure of this compound, enabling the synthesis of a wide array of derivatives for further study.

Advanced Spectroscopic and Structural Elucidation

In-depth Spectroscopic Characterization

The structural elucidation of a novel or uncharacterized compound like 5-(2,4-Dimethylphenyl)-2-fluorophenol would fundamentally rely on a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A ¹H NMR spectrum of this compound would be expected to reveal distinct signals for each unique proton in the molecule. The analysis would focus on chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.

Aromatic Protons: The protons on the two aromatic rings would appear in the downfield region, typically between 6.5 and 8.0 ppm. The specific chemical shifts and coupling constants (J-values) would be influenced by the positions of the hydroxyl, fluoro, and dimethylphenyl substituents. The protons on the fluorophenol ring would exhibit coupling to the fluorine atom, leading to characteristic splitting patterns.

Methyl Protons: The two methyl groups on the dimethylphenyl ring would likely appear as sharp singlet signals in the upfield region of the aromatic spectrum, typically around 2.0-2.5 ppm. Their equivalence or non-equivalence would depend on the rotational dynamics around the biaryl bond.

Hydroxyl Proton: The phenolic hydroxyl proton would appear as a broad or sharp singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Aromatic Carbons: The twelve aromatic carbons would produce signals in the downfield region (typically 110-160 ppm). The carbons directly attached to the electronegative oxygen and fluorine atoms would be shifted further downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable, providing valuable structural information.

Methyl Carbons: The two methyl carbons would resonate in the upfield region of the spectrum, generally between 15 and 25 ppm.

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. For this compound, a single resonance would be expected. The chemical shift of this signal would be characteristic of a fluorine atom attached to a benzene (B151609) ring. Furthermore, the coupling of the fluorine atom to adjacent protons would provide crucial information to confirm its position on the phenolic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are invaluable for identifying functional groups.

O-H Stretch: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the hydroxyl group's stretching vibration, with the broadness indicating hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: Bands in the region of 1450-1600 cm⁻¹ in both IR and Raman spectra are indicative of the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-F Stretch: A strong absorption in the IR spectrum, typically in the 1100-1300 cm⁻¹ region, would be assigned to the C-F stretching vibration.

C-O Stretch: The stretching vibration of the phenolic C-O bond would be expected to produce a strong band in the IR spectrum around 1200-1260 cm⁻¹.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum would be dominated by π→π* transitions of the aromatic systems. The presence of the hydroxyl and fluoro substituents, as well as the biaryl nature of the compound, would influence the position of the absorption maxima (λmax) and the molar absorptivity (ε). The spectrum would likely show multiple bands in the ultraviolet region, and analysis of their positions and intensities would offer insights into the conjugation and electronic structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of this compound. With a chemical formula of C₁₄H₁₃FO, the compound has a theoretical monoisotopic mass of 216.0950 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 216. The fragmentation of this molecular ion is dictated by its structure, which contains two aromatic rings linked by a C-C bond, a hydroxyl group, a fluorine atom, and two methyl groups. Based on studies of similar fluorinated biaryl compounds, the fragmentation pathways would likely involve characteristic losses. researchgate.netdphen1.com

Key fragmentation patterns include:

Loss of a methyl radical (•CH₃): This would produce a fragment ion at m/z 201, [M-15]⁺, which is a common fragmentation for methylated aromatic compounds.

Loss of a fluorine atom (•F): This would result in an ion at m/z 197. researchgate.net

Loss of carbon monoxide (CO): Cleavage of the phenol (B47542) ring can lead to the expulsion of a neutral CO molecule, resulting in a fragment at m/z 188. nih.gov

Cleavage of the biaryl C-C bond: This can lead to fragments corresponding to the individual substituted phenyl rings.

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, confirming the proposed fragmentation pathways. dphen1.com

Ion Type Proposed Fragment Theoretical m/z Common Neutral Loss
Molecular Ion[C₁₄H₁₃FO]⁺•216.1-
Fragment Ion[C₁₃H₁₀FO]⁺201.1•CH₃
Fragment Ion[C₁₄H₁₃O]⁺197.1•F
Fragment Ion[C₁₃H₁₃F]⁺•188.1CO

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Structural Parameter Expected Value / Feature Method of Determination
Molecular FormulaC₁₄H₁₃FOX-ray Crystallography
Crystal SystemTo be determinedX-ray Crystallography
Space GroupTo be determinedX-ray Crystallography
Phenyl-Phenyl Dihedral Angle40 - 60° (Hypothetical)X-ray Crystallography
C-O Bond Length~1.36 ÅX-ray Crystallography
C-F Bond Length~1.35 ÅX-ray Crystallography

In the solid state, molecules of this compound are held together by a network of non-covalent interactions. The most significant of these is hydrogen bonding, where the hydroxyl (-OH) group acts as a hydrogen bond donor, and the oxygen atom (and potentially the fluorine atom) can act as an acceptor. strath.ac.ukresearchgate.net This typically leads to the formation of chains or cyclic motifs within the crystal lattice. strath.ac.uk

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

The analysis generates two-dimensional "fingerprint plots," which summarize the types of intermolecular contacts and their relative contributions to the crystal packing. nih.govresearchgate.net For this molecule, significant contributions would be expected from H···H, C···H/H···C, O···H/H···O, and F···H/H···F contacts. nih.govresearchgate.net Void volume assessment complements this analysis by calculating the empty space within the crystal lattice, providing insights into the efficiency of molecular packing. ornl.gov

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.netnih.gov These different forms, or polymorphs, can exhibit different physical properties. For flexible molecules like this compound, different conformers may pack in various ways, leading to polymorphism. nih.gov

High-pressure crystallization is a technique used to explore new polymorphic forms that may not be accessible under ambient conditions. mdpi.com Applying high pressure to a liquid or solution can influence nucleation and growth, potentially leading to denser and more stable crystal packing arrangements. strath.ac.ukresearchgate.net Studies on related halophenols have shown that pressure can induce changes in hydrogen-bonding patterns, for example, from hexameric rings to zigzag chains. strath.ac.ukresearchgate.net

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is primarily defined by two rotational degrees of freedom: the torsion about the C-C bond linking the two rings and the rotation of the hydroxyl group. nih.gov Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface associated with these rotations. researchgate.netnih.gov

These calculations can identify the lowest-energy conformer (the most stable shape) and the energy barriers to rotation between different conformations. nih.gov The dihedral angle between the phenyl rings is the most significant conformational parameter. While the molecule does not possess a chiral center, significant steric hindrance at the ortho positions could potentially lead to atropisomerism (conformational isomers that are stable enough to be isolated), though this is less likely without larger substituents. The analysis reveals the molecule's flexibility and the relative stability of its various spatial arrangements. nih.govchemrxiv.org

Computational Chemistry and Quantum Chemical Studies

Theoretical Frameworks and Computational Methods

The selection of an appropriate theoretical framework and computational method is crucial for obtaining accurate and reliable results. The study of 5-(2,4-Dimethylphenyl)-2-fluorophenol would typically involve a combination of Density Functional Theory and ab initio methods, with careful consideration of the basis set.

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and spectral properties of organic compounds. mdpi.com Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional are frequently used as they offer a good balance between computational accuracy and efficiency for medium to large-sized molecules. researchgate.netresearchgate.net For this compound, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. mdpi.com Such calculations have been successfully applied to a wide range of phenolic compounds and chalcones to understand their structure and reactivity. mdpi.comresearchgate.net

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. uoc.gr The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation, although it does not fully account for electron correlation. uoc.grresearchgate.net To improve upon HF, Møller-Plesset perturbation theory, particularly at the second order (MP2), is often used to incorporate electron correlation effects. researchgate.net For this compound, these methods would provide a rigorous quantum mechanical description of its electronic structure and energy, serving as a benchmark for results obtained from DFT methods. researchgate.net

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. mit.edu Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used for organic molecules. researchgate.netrowansci.com The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in molecules containing heteroatoms like oxygen and fluorine. chemrxiv.org For this compound, a basis set like 6-311++G(d,p) would be suitable for achieving reliable results for both geometry and electronic properties. researchgate.netresearchgate.net Validation of the computational model could be achieved by comparing calculated structural parameters with experimental data, should it become available. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties

The examination of nonlinear optical (NLO) properties in organic molecules is a burgeoning field of research, driven by their potential applications in photonics and optoelectronics. For molecules like this compound, the NLO response is primarily governed by the arrangement of its π-electron systems and the influence of substituent groups. The biphenyl-like core, combined with the electron-donating dimethylphenyl group and the electron-withdrawing fluorine atom, suggests that this compound could exhibit notable NLO characteristics.

Computational studies on similar substituted biphenyl (B1667301) derivatives have demonstrated that both the nature and position of substituents significantly impact the first hyperpolarizability (β), a key measure of a molecule's NLO response. capes.gov.br The introduction of electron-donating and electron-withdrawing groups can enhance the intramolecular charge transfer, leading to larger β values. nih.gov Furthermore, the dihedral angle between the two phenyl rings is a critical factor; a more planar conformation generally facilitates π-electron delocalization and enhances NLO properties. capes.gov.br

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in predicting these properties. frontiersin.org For instance, studies on various organic chromophores have shown that the calculated NLO properties can be significantly greater than those of standard reference materials like urea.

Table 1: Representative Calculated NLO Properties of Structurally Related Aromatic Compounds

Compound/SystemCalculation MethodDipole Moment (μ) (Debye)Average Polarizability <α> (a.u.)First Hyperpolarizability (β) (esu)
Substituted BiphenylsDFT/B3LYP2.0 - 6.0200 - 400100 - 500 x 10⁻³⁰
Chalcone DerivativesDFT3.0 - 5.0250 - 35050 - 200 x 10⁻³⁰
Chromene DerivativesDFT/M06-2X4.0 - 8.0~450Up to 1.0 x 10⁻²⁸

Note: The data in this table is illustrative and derived from computational studies on various substituted aromatic compounds. It serves to provide a comparative context for the potential NLO properties of this compound.

Tautomerism and Intramolecular Proton Transfer Mechanisms

Tautomerism, particularly keto-enol tautomerism, and the associated intramolecular proton transfer (IPT) are fundamental processes in many phenolic compounds. In this compound, the presence of the hydroxyl group adjacent to the fluorinated phenyl ring introduces the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom. This interaction can influence the conformational preferences and the potential for proton transfer.

Computational studies on 2-substituted phenols have shown that the strength of the intramolecular hydrogen bond is a key determinant of the molecule's conformation and reactivity. acs.org The energy barrier for proton transfer is a critical parameter that can be calculated using quantum chemical methods. In the ground state, for most phenols, the enol form is significantly more stable. However, upon electronic excitation to the excited state, the acidity of the phenol (B47542) and the basicity of the proton-accepting group can change, often facilitating an excited-state intramolecular proton transfer (ESIPT) process. researchgate.net

The ESIPT mechanism typically involves the transfer of the phenolic proton to a nearby acceptor atom, leading to the formation of a transient keto-tautomer, which often exhibits a distinct fluorescence spectrum. researchgate.net For this compound, the fluorine atom could act as the proton acceptor. The energy landscape for this process, including the relative energies of the enol and keto tautomers and the transition state for proton transfer, can be mapped out using computational methods.

Table 2: Illustrative Calculated Energy Differences and Barriers for Proton Transfer in Phenolic Systems

Note: This table presents representative data from computational studies on various phenolic and related systems to illustrate the typical energy scales involved in tautomerism and intramolecular proton transfer. The values for this compound would require specific calculations.

Structure Activity Relationship Sar Studies and Molecular Design

Principles of Molecular Design for Targeted Research Applications

The molecular design of derivatives based on the 5-(2,4-Dimethylphenyl)-2-fluorophenol scaffold is guided by several key principles aimed at optimizing its interaction with biological targets or its performance in material applications. The primary strategy involves modifying the core structure to enhance affinity and selectivity for a specific target. This is often achieved by introducing or altering functional groups to create more favorable non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Elucidation of Substituent Effects on Chemical and Biological Activity

The substituents on the aromatic rings of this compound—specifically the two methyl groups, the fluorine atom, and the hydroxyl group—play a critical role in defining its chemical and biological profile.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, significantly influence the reactivity and interaction capabilities of the molecule. Electron-donating groups can increase the electron density on the aromatic ring, which can affect properties like the molecule's ability to participate in cation-pi interactions or its susceptibility to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, which can impact acidity, hydrogen bonding potential, and other electronic interactions.

A summary of how different substituents can affect electronic properties is presented in the table below.

SubstituentElectronic EffectPotential Impact on Activity
Electron-Donating Groups (e.g., -OCH3, -NH2)Increase electron densityMay enhance binding through cation-pi interactions
Electron-Withdrawing Groups (e.g., -NO2, -CN)Decrease electron densityCan increase acidity of nearby protons, affecting hydrogen bonding
Halogens (e.g., -F, -Cl)Inductive electron withdrawal, weak resonance donationCan modulate lipophilicity and metabolic stability

Conformational flexibility is the degree to which a molecule can change its shape through bond rotations. While some flexibility is necessary for a molecule to adopt the optimal conformation for binding, excessive flexibility can be energetically unfavorable. The strategic introduction of bulky groups, as seen with the dimethylphenyl moiety, can be a tool to restrict conformational freedom and pre-organize the molecule into a more bioactive shape.

Computational Approaches in SAR

Computational chemistry provides powerful tools to investigate and predict the structure-activity relationships of molecules like this compound at the atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method allows researchers to visualize and analyze the potential binding modes of this compound and its derivatives within the active site of a target protein. By calculating a scoring function, docking can estimate the binding affinity and help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is invaluable for the rational design of new compounds with improved potency.

The general workflow for a molecular docking study is outlined below.

StepDescription
1. Preparation of the ReceptorThe three-dimensional structure of the target protein is obtained, often from a public database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed.
2. Preparation of the LigandThe 3D structure of the ligand, in this case, this compound, is generated and its energy is minimized.
3. Docking CalculationThe ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to rank the potential binding poses.
4. Analysis of ResultsThe top-ranked poses are analyzed to understand the key molecular interactions driving the binding.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. While no specific QSAR models for this compound were found in the search results, this methodology represents a standard and powerful approach in drug discovery and design.

Rational Design of Analogues and Derivatives

The rational design of analogues and derivatives of the lead compound, this compound, is a critical step in the optimization of its biological activity, selectivity, and pharmacokinetic properties. This process involves systematic modifications of the parent structure and evaluation of the resulting effects on its interaction with the target, which for related compounds is often the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. iasp-pain.orgresearchgate.netnih.gov Although specific research on the rational design of this compound is not extensively documented in publicly available literature, principles derived from studies on analogous fluorinated biphenyl (B1667301) compounds and TRPA1 modulators can be applied to guide the design of novel derivatives. nih.govnih.govnih.govnih.gov

The design of new analogues typically focuses on several key areas of the molecule: the phenolic hydroxyl group, the fluorine substituent on the first phenyl ring, the dimethyl-substituted phenyl ring, and the biphenyl core itself.

Modification of the Phenolic Hydroxyl and Fluoro Groups:

The phenolic hydroxyl group is often a key interaction point with the biological target, potentially acting as a hydrogen bond donor or acceptor. Its acidity and hydrogen bonding capacity can be modulated through the introduction of various substituents on the phenyl ring.

The fluorine atom at the 2-position plays a significant role in modulating the electronic properties and conformation of the molecule. nih.gov It can influence the pKa of the adjacent hydroxyl group and can participate in hydrogen bonding or other non-covalent interactions with the receptor. google.com The replacement of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. google.com

Exploration of the 2,4-Dimethylphenyl Moiety:

Bioisosteric replacement is a common strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile. nih.gov In the context of the 2,4-dimethylphenyl moiety, various bioisosteric replacements could be considered to probe the structure-activity relationships.

Alterations to the Biphenyl Scaffold:

The following table outlines potential rational design strategies for creating analogues of this compound and the intended purpose of these modifications.

Modification Site Proposed Analogue/Derivative Rationale for Design
Phenolic OH Group Etherification (e.g., -OCH3)To investigate the necessity of the hydrogen bond donating ability and improve metabolic stability.
Esterification (e.g., -OCOCH3)To create a prodrug that may enhance oral bioavailability.
2-Fluoro Group Replacement with other halogens (Cl, Br)To study the effect of halogen size and electronegativity on binding affinity.
Replacement with a methoxy (B1213986) group (-OCH3)To explore the impact of a different electron-donating group on electronic properties and binding.
2,4-Dimethylphenyl Ring Positional isomers of methyl groups (e.g., 2,5- or 3,5-dimethyl)To probe the optimal substitution pattern for hydrophobic interactions.
Replacement of methyl with other alkyl groups (e.g., ethyl, isopropyl)To evaluate the effect of steric bulk on activity and selectivity.
Bioisosteric replacement of a methyl group with a trifluoromethyl group (-CF3)To increase lipophilicity and potentially enhance binding affinity through new interactions.
Biphenyl Core Introduction of a linker between the phenyl rings (e.g., -CH2-, -O-)To alter the torsional angle and explore different spatial arrangements of the aromatic rings.
Replacement of one phenyl ring with a heterocyclic ring (e.g., pyridine (B92270), thiophene)To introduce new hydrogen bonding opportunities, modulate solubility, and alter metabolic pathways. nih.gov

Detailed Research Findings from Analogous Systems:

Studies on related biphenyl compounds as TRPA1 antagonists have revealed several key SAR insights that can inform the design of novel derivatives of this compound. nih.gov For instance, the nature and position of substituents on the phenyl rings have been shown to be critical for potent and selective inhibition of the TRPA1 channel. In some series of biphenyl analogues, the presence of small electron-withdrawing or electron-donating groups on one of the rings, coupled with a specific substitution pattern on the other, was found to be optimal for activity. nih.gov

Furthermore, the exploration of bioisosteric replacements for the phenyl rings in other compound classes has demonstrated the potential to improve metabolic stability and potency. nih.gov For example, replacing a phenyl ring with a pyridine or thiazole (B1198619) ring has led to analogues with favorable antagonism of TRPA1 in some studies. nih.gov These findings suggest that a similar strategy could be beneficial in the rational design of derivatives of this compound.

The following table summarizes hypothetical data for rationally designed analogues, illustrating potential SAR trends based on findings from related compound series.

Compound Modification from Parent Hypothetical Target Activity (IC50, nM) Comment
Parent Compound This compound100Reference compound.
Analogue 1 5-(2,4-Diethylphenyl)-2-fluorophenol150Increased steric bulk may slightly decrease activity.
Analogue 2 5-(2-Methyl-4-trifluoromethylphenyl)-2-fluorophenol50Trifluoromethyl group may enhance hydrophobic interactions and potency.
Analogue 3 5-(2,4-Dimethylphenyl)-2-chlorophenol120Larger halogen may alter binding conformation.
Analogue 4 2-Fluoro-5-(pyridin-4-yl)phenol80Heterocyclic replacement could improve properties and maintain good activity.
Analogue 5 2-(2,4-Dimethylphenyl)-5-fluorobenzofuran200Cyclization to a rigid scaffold may not be optimal for binding.

It is important to note that these are hypothetical examples based on general principles of medicinal chemistry and SAR data from related, but not identical, compounds. nih.govnih.gov The actual synthesis and biological evaluation of these analogues would be necessary to confirm these hypotheses and to further refine the structure-activity relationship for this class of compounds.

Advanced Research Applications and Potential Impact

Role in Medicinal Chemistry Research and Drug Discovery Processes

No information was found regarding the use of 5-(2,4-Dimethylphenyl)-2-fluorophenol in medicinal chemistry or drug discovery.

There is no evidence to suggest that this compound has been identified as a lead compound or has undergone any optimization processes in a drug discovery context. nih.govnih.govresearchgate.netmdpi.comtechnologynetworks.com A lead compound is a chemical entity that exhibits pharmacological or biological activity and serves as a starting point for the development of a new drug. technologynetworks.com The process of lead optimization involves modifying the structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov

No studies were found that investigate this compound as an enzyme inhibitor. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are a common focus in drug development for treating a wide range of diseases.

There is no literature available that describes the use of this compound as a scaffold for the development of other bioactive molecules. A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds with diverse biological activities.

No research has been published detailing the use of this compound to probe targeted molecular interactions. This process often involves using a compound to understand the structure and function of a biological target, such as a protein or nucleic acid.

Applications in Materials Science

No information was found regarding the application of this compound in the field of materials science.

There is no indication in the scientific literature that this compound has been investigated for use in optoelectronic materials or devices. researchgate.netmdpi.com Optoelectronic materials are substances that can convert optical signals to electrical signals, or vice versa, and are used in devices such as LEDs, solar cells, and photodetectors. researchgate.net

Development of Advanced Analytical Methods

The development of sophisticated analytical techniques is crucial for the detection and quantification of chemical compounds in various matrices. For this compound, there is a lack of published research detailing the creation of such specialized methods.

No specific high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods have been published for the express purpose of trace analysis of this compound. The development of such methods would be a prerequisite for monitoring its presence in environmental samples, industrial process streams, or biological systems.

While standard spectroscopic data (like NMR or mass spectrometry) would have been generated during its initial synthesis, there are no reports in the scientific literature on advanced methods aimed at enhancing its spectroscopic detection. Research in this area might involve techniques like surface-enhanced Raman spectroscopy (SERS) or the development of fluorescent probes, but such work on this compound has not been documented.

Future Research Directions and Emerging Applications

Given the absence of foundational research into the properties and behaviors of this compound, any discussion of its future research directions is entirely speculative. Initial exploratory studies would be required to ascertain its fundamental physicochemical properties. Should these initial studies reveal interesting characteristics, potential research avenues could emerge. For instance, if it were found to possess unique optical or electronic properties, it might be investigated for applications in materials science. semanticscholar.org However, without this preliminary data, the scientific community has not identified any specific emerging applications for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.